An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-4-bromobenzamide
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-4-bromobenzamide
Introduction: Strategic Importance of 2-Amino-4-bromobenzamide in Synthetic Chemistry
2-Amino-4-bromobenzamide is a strategically important bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern—an ortho-amino benzamide scaffold with a bromine atom at the para-position relative to the amino group—offers a rich platform for chemical elaboration. The presence of three distinct functional handles (amine, amide, and aryl bromide) allows for sequential and regioselective reactions, making it a highly valuable intermediate for constructing complex molecular architectures.
This guide provides an in-depth analysis of the core chemical properties of 2-Amino-4-bromobenzamide, offering field-proven insights into its synthesis, reactivity, and application. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational to its application in experimental chemistry, influencing choices in reaction setup, solvent systems, and purification strategies.
Compound Identification
A clear and unambiguous identification is critical for regulatory compliance, procurement, and accurate documentation in research.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-4-bromobenzamide | [1] |
| CAS Number | 112253-70-0 | |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.05 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Br)N)C(=O)N | [1] |
| InChI Key | OFXMSVAQRRUVHA-UHFFFAOYSA-N |
Physical Characteristics
The physical state, melting point, and solubility profile dictate the handling, storage, and reaction conditions for 2-Amino-4-bromobenzamide.
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Physical Form: The compound is a solid at standard temperature and pressure.
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Solubility Profile: The polarity imparted by the amino and amide functionalities, combined with the aromatic ring, results in a characteristic solubility pattern. Quantitative solubility data for the related compound 4-aminobenzamide provides a strong predictive basis for the solubility behavior of 2-Amino-4-bromobenzamide.[4]
| Solvent | Predicted Solubility | Rationale and Insight |
| Water | Sparingly Soluble | The polar groups allow for some interaction with water, but the hydrophobic benzene ring and the heavy bromine atom limit extensive solubility. The behavior is analogous to many amino acids which show limited solubility in water. |
| DMSO | Soluble | As a polar aprotic solvent, Dimethyl Sulfoxide is an excellent choice for dissolving benzamides due to its ability to disrupt intermolecular hydrogen bonds and solvate both the polar and nonpolar regions of the molecule.[5] |
| Ethanol / Methanol | Moderately Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Solubility is expected to increase with heating. |
| Acetone | Moderately Soluble | A polar aprotic solvent capable of dissolving many organic compounds of intermediate polarity. |
| Ethyl Acetate | Slightly Soluble | This solvent of moderate polarity is less effective at solvating the highly polar amine and amide groups. |
| Hexane / Toluene | Insoluble | Nonpolar solvents are unable to overcome the strong intermolecular forces of the crystalline solid. |
Spectroscopic and Structural Analysis
Spectroscopic analysis is essential for identity confirmation and purity assessment. While dedicated, peer-reviewed spectra for 2-Amino-4-bromobenzamide are not widely published, a highly accurate prediction of its spectral features can be derived from the analysis of closely related structural analogs. This predictive approach is a cornerstone of structural elucidation in organic chemistry.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The predicted spectrum in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons and the exchangeable protons of the amine and amide groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Expert Insight |
| ~ 7.5 - 7.7 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~ 6.8 - 7.0 | d | 1H | H-3 | This proton is ortho to the electron-donating amino group, resulting in a significant upfield shift. It will appear as a doublet with a small coupling constant. |
| ~ 6.6 - 6.8 | dd | 1H | H-5 | This proton is ortho to the bromine atom and meta to the amino group. It will appear as a doublet of doublets due to coupling with both H-6 and H-3. |
| ~ 7.2 - 7.6 | br s | 2H | -CONH₂ | The amide protons are typically broad and their chemical shift is highly dependent on concentration and temperature. Data from related benzamides support this range.[6] |
| ~ 5.5 - 6.0 | br s | 2H | -NH₂ | The primary amine protons also present as a broad, exchangeable signal. Their position is influenced by the electron-donating character of the aromatic ring.[7] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Expert Insight | | :--- | :--- | :--- | :--- | | ~ 168 - 172 | C=O | The amide carbonyl carbon is characteristically found in this downfield region. Data from benzamide itself shows this peak at 171.4 ppm.[8] | | ~ 150 - 153 | C-NH₂ | The carbon atom directly attached to the electron-donating amino group (C-2) is significantly shielded and shifted upfield relative to other aromatic carbons. | | ~ 132 - 135 | C-H (C-6) | Aromatic CH carbon adjacent to the carbonyl group. | | ~ 118 - 122 | C-Br | The 'heavy atom effect' of bromine can cause the ipso-carbon (C-4) to be more shielded than predicted by electronegativity alone, resulting in an upfield shift compared to other substituted carbons.[9] | | ~ 115 - 119 | C-H (C-5) | Aromatic CH carbon. | | ~ 112 - 116 | C-H (C-3) | Aromatic CH carbon ortho to the amino group, shifted upfield. | | ~ 110 - 114 | C-CONH₂ | The carbon atom attached to the amide group (C-1) is influenced by both the amino and carbonyl substituents. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-Amino-4-bromobenzamide would be characterized by distinct vibrations from the N-H and C=O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Description and Expert Insight |
| 3450 - 3300 | N-H Stretch (Amine) | The primary amine will show two distinct sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching modes. |
| 3350 - 3150 | N-H Stretch (Amide) | The primary amide N-H stretching also appears in this region, often as two bands, which may overlap with the amine signals. |
| 1680 - 1640 | C=O Stretch (Amide I) | A strong, sharp absorption band characteristic of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.[10] |
| 1620 - 1580 | N-H Bend (Amine/Amide II) | The bending vibration of the N-H bonds. |
| 1600 - 1450 | C=C Stretch (Aromatic) | Several sharp bands of variable intensity corresponding to the stretching of the benzene ring. |
| ~ 800 - 850 | C-H Bend (Aromatic) | Out-of-plane bending for the substituted benzene ring. |
| ~ 600 - 500 | C-Br Stretch | A weak to medium intensity band in the fingerprint region. |
Predicted Solid-State Structure and Crystallography
No crystal structure for 2-Amino-4-bromobenzamide is currently deposited in the Cambridge Structural Database. However, based on the crystal structure of the closely related 2-amino-4-chlorobenzonitrile, it is highly probable that 2-Amino-4-bromobenzamide crystallizes in a centrosymmetric space group, such as P-1.[11] The solid-state packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, the amide (-CONH₂) and amine (-NH₂) groups would act as hydrogen bond donors, while the amide oxygen and the amine nitrogen would serve as acceptors, leading to the formation of robust hydrogen-bonded synthons, such as dimers or extended chains. These strong intermolecular interactions are the primary reason for its high melting point and low solubility in nonpolar solvents.
Synthesis and Chemical Reactivity
The synthetic utility of 2-Amino-4-bromobenzamide stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for the construction of diverse molecular scaffolds.
Recommended Synthetic Protocol
A reliable and scalable synthesis of 2-Amino-4-bromobenzamide involves the reduction of the corresponding nitro precursor, 4-bromo-2-nitrobenzamide. This approach avoids the regioselectivity issues associated with the direct bromination of 2-aminobenzamide.
Reaction Scheme: Synthesis of 2-Amino-4-bromobenzamide
Caption: Reductive transformation of 4-bromo-2-nitrobenzamide.
Detailed Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitrobenzamide (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture).
-
Addition of Reagents: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq) to the stirred suspension. The ammonium chloride helps to maintain a slightly acidic pH and activate the iron surface.
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Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. The celite pad should be washed with additional ethanol or ethyl acetate.
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Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure 2-Amino-4-bromobenzamide.[12][13]
Key Chemical Reactions and Reactivity Profile
The trifunctional nature of 2-Amino-4-bromobenzamide allows for a diverse range of chemical transformations, making it a valuable synthon.
Caption: Reactivity profile of 2-Amino-4-bromobenzamide.
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Reactions at the Amino Group: The primary amino group is a potent nucleophile and can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation reactions.
-
Reactions at the Bromine Atom: The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position.
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Cyclization Reactions: The ortho relationship between the amino and amide groups is particularly powerful for the synthesis of heterocyclic systems. This is most notably exploited in the synthesis of quinazolinones.
Application in the Synthesis of Quinazolinones
One of the most significant applications of 2-Amino-4-bromobenzamide and its analogs is in the construction of the quinazolinone scaffold, a privileged structure in medicinal chemistry found in numerous compounds with diverse biological activities.[14]
Synthetic Workflow: Cyclization to a Quinazolinone
A modern and efficient method to construct a quinazolinone ring involves a copper-catalyzed Ullmann-type coupling and subsequent cyclization. While the literature often describes this with N-substituted 2-bromobenzamides, the principle is directly applicable to reactions involving 2-Amino-4-bromobenzamide as a precursor to more complex intermediates.
Caption: Workflow for quinazolinone synthesis.
Exemplary Experimental Protocol (Adapted from Ullmann Coupling Methodologies): [15][16]
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Vessel Preparation: A dry Schlenk tube is charged with a copper(I) iodide (CuI) catalyst (e.g., 10 mol%), a suitable base such as potassium tert-butoxide (t-BuOK, 2.0 eq), and the nitrogen source (e.g., cyanamide, 1.5 eq).
-
Reagent Addition: The 2-Amino-4-bromobenzamide derivative (1.0 eq) is added, followed by the addition of a dry, polar aprotic solvent like DMSO under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred vigorously. The progress is monitored by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography to yield the desired quinazolinone.
This synthetic strategy highlights the utility of 2-Amino-4-bromobenzamide as a cornerstone for building complex, biologically relevant heterocycles.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are paramount.
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Hazard Classifications: 2-Amino-4-bromobenzamide is classified as acutely toxic if swallowed (Acute Tox. 4, Oral) and may cause an allergic skin reaction (Skin Sens. 1).
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
2-Amino-4-bromobenzamide is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its amino, amide, and aryl bromide functionalities. Its predictable reactivity allows for its strategic incorporation into complex synthetic routes, most notably in the preparation of quinazolinone derivatives. This guide has provided a comprehensive overview of its physicochemical properties, a predictive analysis of its spectroscopic signatures, and detailed protocols for its synthesis and application, thereby equipping researchers with the essential knowledge for its effective utilization in the laboratory.
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